molecular formula C19H27N5O3S B2482103 N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 893903-37-2

N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

Cat. No. B2482103
CAS RN: 893903-37-2
M. Wt: 405.52
InChI Key: GJFSOPNPAUCQRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidine derivatives are often synthesized through reactions that involve cyclization and substitution. For example, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be prepared through intramolecular cyclization and subsequent condensation with arylnitrile oxides, demonstrating the versatility of pyrimidine chemistry in generating diverse heterocyclic systems (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often features significant conformational characteristics, such as folded conformations around methylene atoms and intramolecular hydrogen bonding. These structural aspects influence the chemical behavior and reactivity of the compounds (Subasri et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including alkylation, acylation, and cycloaddition, to generate diverse functionalized products. These reactions are crucial for modifying the chemical properties of the base structures for various applications (Burbulienė et al., 2002).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformations and intermolecular interactions. For instance, crystallographic studies show how hydrogen bonding and pi-pi stacking interactions dictate the solid-state structures of these compounds (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and electronic characteristics, are determined by their functional groups and molecular geometry. Quantum chemical insights into molecules similar to the one can reveal details about their bond orbital calculations, vibrational assignments, and intermolecular interactions, providing a deeper understanding of their chemical behavior (Mary et al., 2020).

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Antimicrobial Activity of Pyrimidinone Derivatives : A study details the synthesis of pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material, highlighting their good antibacterial and antifungal activities (Hossan et al., 2012).
  • Crystal Structure Analysis : Research on the crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into the molecular conformation and interactions within the crystal lattice, contributing to the understanding of their structural properties (Subasri et al., 2017).

Biological Activities

  • Antifolate Inhibitors : A study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates demonstrates their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating a pathway for developing antitumor agents (Gangjee et al., 2008).
  • Antimicrobial and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and found to possess high antibacterial activities, showcasing the application of pyrimidine derivatives in developing new antimicrobial agents (Azab et al., 2013).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the limited information available, it’s difficult to speculate on future directions .

properties

IUPAC Name

N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-11(2)9-13-21-16-15(18(26)24(4)19(27)23(16)3)17(22-13)28-10-14(25)20-12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFSOPNPAUCQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC(=O)NC3CCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

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